methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride
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Overview
Description
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group, a hydroxymethyl group, and a carboxylate ester group attached to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyridine ring, which can be derived from commercially available starting materials.
Functional Group Introduction: The amino group is introduced through a nucleophilic substitution reaction, while the hydroxymethyl group is added via a hydroxymethylation reaction.
Esterification: The carboxylate ester group is formed through an esterification reaction using methanol and a suitable acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products
Oxidation: 3-amino-5-(carboxymethyl)pyridine-2-carboxylate.
Reduction: 3-amino-5-(hydroxymethyl)pyridine-2-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-5-(methyl)pyridine-2-carboxylate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate: Similar structure but without the hydrochloride salt form.
Uniqueness
Methyl 3-amino-5-(hydroxymethyl)pyridine-2-carboxylate hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
2613387-25-8 |
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Molecular Formula |
C8H11ClN2O3 |
Molecular Weight |
218.6 |
Purity |
93 |
Origin of Product |
United States |
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